molecular formula C17H17BrClN3O3 B14724717 N-[(3-bromo-5-methoxy-4-propan-2-yloxy-phenyl)methylideneamino]-2-chloro-pyridine-3-carboxamide CAS No. 5431-20-9

N-[(3-bromo-5-methoxy-4-propan-2-yloxy-phenyl)methylideneamino]-2-chloro-pyridine-3-carboxamide

Cat. No.: B14724717
CAS No.: 5431-20-9
M. Wt: 426.7 g/mol
InChI Key: CMUZJLKBAAJCED-UHFFFAOYSA-N
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Description

N-[(3-bromo-5-methoxy-4-propan-2-yloxy-phenyl)methylideneamino]-2-chloro-pyridine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a brominated aromatic ring, a methoxy group, a propan-2-yloxy group, and a chlorinated pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromo-5-methoxy-4-propan-2-yloxy-phenyl)methylideneamino]-2-chloro-pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the brominated aromatic ring and the chlorinated pyridine ring. The key steps include:

    Methoxylation: The addition of a methoxy group to the aromatic ring.

    Propan-2-yloxylation: The attachment of a propan-2-yloxy group to the aromatic ring.

    Formation of the Pyridine Ring: The synthesis of the chlorinated pyridine ring.

    Coupling Reaction: The final step involves coupling the brominated aromatic ring with the chlorinated pyridine ring through a condensation reaction to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromo-5-methoxy-4-propan-2-yloxy-phenyl)methylideneamino]-2-chloro-pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(3-bromo-5-methoxy-4-propan-2-yloxy-phenyl)methylideneamino]-2-chloro-pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(3-bromo-5-methoxy-4-propan-2-yloxy-phenyl)methylideneamino]-2-chloro-pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)-3-methoxy-benzamide: Similar structure but lacks the pyridine ring.

    N-(3-bromo-4-methoxyphenyl)-2-chloropyridine-3-carboxamide: Similar structure but lacks the propan-2-yloxy group.

Uniqueness

N-[(3-bromo-5-methoxy-4-propan-2-yloxy-phenyl)methylideneamino]-2-chloro-pyridine-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

5431-20-9

Molecular Formula

C17H17BrClN3O3

Molecular Weight

426.7 g/mol

IUPAC Name

N-[(3-bromo-5-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-2-chloropyridine-3-carboxamide

InChI

InChI=1S/C17H17BrClN3O3/c1-10(2)25-15-13(18)7-11(8-14(15)24-3)9-21-22-17(23)12-5-4-6-20-16(12)19/h4-10H,1-3H3,(H,22,23)

InChI Key

CMUZJLKBAAJCED-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Br)C=NNC(=O)C2=C(N=CC=C2)Cl)OC

Origin of Product

United States

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